molecular formula C20H18BrN3O3 B6518309 N-(4-bromophenyl)-2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 891866-49-2

N-(4-bromophenyl)-2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B6518309
CAS No.: 891866-49-2
M. Wt: 428.3 g/mol
InChI Key: CUCGGFWYINLASV-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrazine-dione core substituted with a 3,4-dimethylphenyl group and an acetamide side chain linked to a 4-bromophenyl moiety. Such structural attributes are critical for interactions with biological targets, such as enzymes or receptors, and influence pharmacokinetic properties like solubility and metabolic stability .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-13-3-8-17(11-14(13)2)24-10-9-23(19(26)20(24)27)12-18(25)22-16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCGGFWYINLASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a. Tetrahydropyrazine-dione Derivatives
  • N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide (CAS 898429-10-2): Differs in substituents: 2,5-dimethylphenyl on pyrazine and 3-chloro-4-methoxyphenyl on acetamide. Molecular Weight: 413.85 g/mol vs. 422.75 g/mol for the target compound (estimated).
b. Piperazine-based Analogs
  • N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS 329779-23-9) :
    • Replaces tetrahydropyrazine-dione with a piperazine ring.
    • The absence of the dione group reduces hydrogen-bonding capacity but introduces a flexible nitrogen-rich core, which may favor interactions with amine-binding receptors .

Substituent Effects on Aromatic Rings

a. Halogenated Aryl Groups
  • 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () :
    • Features a 4-bromophenyl and 3,4-difluorophenyl group.
    • Fluorine’s electronegativity enhances polarity, improving solubility but reducing lipophilicity compared to the dimethylphenyl group in the target compound.
    • Dihedral angle between aromatic rings: 66.4°, influencing molecular conformation and crystal packing .
b. Alkyl and Alkoxy Substituents
  • 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b, ): Retains the 3,4-dimethylphenyl group but lacks the pyrazine-dione core.

Pharmacological Implications

  • Tetrahydropyrazine-dione Core : Likely interacts with enzymes requiring hydrogen-bond acceptors (e.g., kinases, proteases). The dione moiety mimics natural substrates, as seen in benzylpenicillin analogs .
  • Bromophenyl vs. Chlorine offers a balance of size and electronegativity .

Data Tables

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure R1 (Pyrazine Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol)
Target Compound Tetrahydropyrazine-dione 3,4-Dimethylphenyl 4-Bromophenyl ~422.75
N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxo-...acetamide Tetrahydropyrazine-dione 2,5-Dimethylphenyl 3-Chloro-4-methoxyphenyl 413.85
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide Piperazine 3-Chlorophenyl 4-Bromo-2-methylphenyl 422.75

Table 2: Key Physicochemical Properties

Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (mg/mL)
Target Compound ~3.5 1 4 <0.1
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 3.1 1 3 0.5
2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b) 2.8 2 3 1.2

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